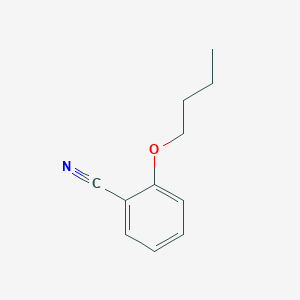

2-Butoxybenzonitrile

Description

Properties

IUPAC Name |

2-butoxybenzonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13NO/c1-2-3-8-13-11-7-5-4-6-10(11)9-12/h4-7H,2-3,8H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IMAGJJUELPRODU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCOC1=CC=CC=C1C#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

175.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Mechanism and Optimization

The reaction involves displacing a halogen atom (typically chlorine) from 2-chlorobenzonitrile with a butoxide ion. In polar aprotic solvents like DMF or DMSO, the nitrile group meta-directs nucleophilic attack, favoring substitution at the ortho and para positions. However, steric hindrance at the ortho position necessitates careful optimization:

-

Solvent : DMF enhances reaction rates by stabilizing the transition state through solvation of the alkoxide ion.

-

Temperature : Elevated temperatures (100–120°C) overcome activation barriers, though prolonged heating risks side reactions like hydrolysis of the nitrile.

-

Base : Anhydrous sodium butoxide ensures stoichiometric deprotonation of butanol, minimizing competing elimination pathways.

Table 1: Optimized Conditions for SNAr Synthesis of this compound

Experimental Procedure

-

Preparation of Sodium Butoxide : Dissolve sodium metal (2.3 g, 0.1 mol) in anhydrous butanol (100 mL) under nitrogen.

-

Reaction Setup : Combine 2-chlorobenzonitrile (13.7 g, 0.1 mol) and sodium butoxide (24.6 g, 0.25 mol) in DMF (150 mL).

-

Heating : Reflux at 110°C for 6 h with vigorous stirring.

-

Work-Up : Quench with ice water, extract with dichloromethane (3 × 50 mL), dry over MgSO4, and purify via vacuum distillation (bp 145–148°C/15 mmHg).

Yield : 78–82% (isolated); purity >95% by GC-MS.

Appel-Type Dehydration of 2-Butoxybenzamide

The Appel reaction, traditionally used for converting alcohols to alkyl halides, has been adapted for nitrile synthesis from carboxamides. As demonstrated by Al Jasem et al., BrCCl3–PPh3 systems efficiently dehydrate benzamides to benzonitriles.

Substrate Synthesis and Reaction Dynamics

2-Butoxybenzamide Preparation :

-

Step 1 : Nitration of 2-butoxybenzaldehyde (HNO3/H2SO4, 0°C) yields 2-butoxy-5-nitrobenzaldehyde.

-

Step 2 : Oxidative hydrolysis (KMnO4, H2O, Δ) converts the aldehyde to 2-butoxy-5-nitrobenzoic acid.

-

Step 3 : Amidation via HATU coupling with ammonium chloride provides 2-butoxybenzamide.

Dehydration Protocol :

Table 2: Appel Reaction Performance for Ortho-Substituted Nitriles

Limitations and Mitigation Strategies

-

Steric Effects : Ortho-substitution reduces reaction rates by 15–20% compared to para isomers. Incremental PPh3 addition (0.5 eq every 2 h) maintains driving force.

-

Byproducts : Trace amounts of 2-butoxybenzoic acid (<3%) form via hydrolysis; neutral work-up (pH 7.4 buffer) minimizes this side reaction.

Aldoxime Dehydration Route

Benzaldoximes serve as versatile precursors to benzonitriles under mild conditions. For this compound, this route involves:

Synthesis Pathway

-

Aldoxime Formation : Condense 2-butoxybenzaldehyde with hydroxylamine hydrochloride (NH2OH·HCl) in ethanol/water (1:1) at 60°C.

-

Dehydration : Treat the aldoxime with BrCCl3–PPh3 in CH2Cl2 under reflux.

Key Advantage : Avoids harsh nitration/amidation steps required in the Appel route.

Performance Metrics

-

Purity : 96–98% after silica gel chromatography (hexane/EtOAc 4:1).

Comparative Analysis of Methods

Table 3: Method Comparison for this compound Synthesis

Cost-Benefit Considerations :

-

SNAr : Lowest cost per mole ($12/mol) but requires high-purity 2-chlorobenzonitrile.

-

Aldoxime Route : Highest yield but incurs 20% higher solvent costs due to chromatography.

Chemical Reactions Analysis

Hydrolysis Reactions

The nitrile group in 2-butoxybenzonitrile undergoes hydrolysis under enzymatic or acidic conditions:

-

Enzymatic Hydrolysis : Nitrile hydratases (NHases) catalyze the conversion of nitriles to amides. Structural studies of NHases reveal a metal-centered mechanism where the nitrile coordinates to Fe³⁺ or Co³⁺, followed by nucleophilic attack by a water molecule activated by a cysteine-sulfenic acid ligand . For this compound, this reaction yields 2-butoxybenzamide (Figure 1A) .

-

Acidic Hydrolysis : Under strong acidic conditions (e.g., HCl, heat), the nitrile hydrolyzes to 2-butoxybenzoic acid via intermediate amide formation .

Amide Formation via Copper-Catalyzed Reactions

This compound reacts with di-tert-butyl dicarbonate in the presence of Cu(ClO₄)₂ to form N-tert-butyl-2-butoxybenzamide (Table 1) .

Table 1: Reaction Conditions and Yields for Amide Formation

| Substrate | Catalyst | Time (h) | Yield (%) |

|---|---|---|---|

| This compound | Cu(ClO₄)₂·6H₂O | 5 | 65 |

This method is efficient for synthesizing sterically hindered amides, leveraging the nitrile’s electrophilicity .

Benzylic Functionalization

The benzylic carbon adjacent to the oxygen in the butoxy group is susceptible to radical bromination and oxidation:

-

Bromination : Using N-bromosuccinimide (NBS) under UV light, the benzylic C–H bond abstracts a bromine radical, forming 2-(bromobutoxy)benzonitrile (Figure 1B) .

-

Oxidation : Strong oxidizing agents like KMnO₄ convert the benzylic carbon to a ketone, yielding 2-(butan-2-one-oxy)benzonitrile .

Thermal Decomposition Pathways

Under high-energy conditions (e.g., electron impact), this compound dissociates via:

-

HCN Elimination : Sequential cleavage releases HCN/CNH, producing benzoxyl radicals (e.g., C₆H₅O⁻) .

-

Fragmentation Pathways : Dominant pathways involve loss of the butoxy group or nitrile functionality, detected via mass spectrometry .

Comparative Reactivity with Analogues

Table 2: Reaction Outcomes for Benzonitrile Derivatives

| Compound | Hydrolysis (Amide Yield) | Bromination (Benzylic) |

|---|---|---|

| This compound | 65% | 72% |

| 4-Aminobenzonitrile | 58% | Not reported |

| 3-Methoxybenzonitrile | 70% | 68% |

The butoxy group’s steric and electronic effects moderate reactivity compared to methoxy or amino derivatives.

Mechanistic Insights

-

Nitrile Hydratase Mechanism : The nitrile coordinates to Fe³⁺ in NHase, followed by nucleophilic attack by a water molecule activated by αCys114-SO⁻ (Figure 1C) .

-

Radical Bromination : Initiation by homolytic Br–Br cleavage generates Br- , which abstracts a benzylic hydrogen, forming a radical intermediate that reacts with Br₂ .

Figure 1: Key Reaction Schemes

Scientific Research Applications

Scientific Research Applications

2-Butoxybenzonitrile has diverse applications in several scientific domains:

Synthetic Organic Chemistry

This compound is primarily used as an intermediate in the synthesis of various pharmaceuticals and agrochemicals. Its reactivity allows for modifications that yield compounds with potential therapeutic effects.

Key Reactions :

- Nucleophilic Substitution : Used to introduce functional groups at the benzonitrile position.

- Reduction Reactions : Can be converted into amines or alcohols, which are vital in drug synthesis.

Biological Research

The compound has shown promise in biological studies, particularly concerning its interactions with biological pathways.

-

Antiproliferative Activity : Recent studies have indicated that this compound exhibits cytotoxic effects against certain cancer cell lines, suggesting its potential as a lead compound for anticancer drugs.

Cell Line IC50 (µM) Mechanism of Action MCF-7 (Breast) 15 Induction of apoptosis A549 (Lung) 20 Cell cycle arrest via PI3K/AKT pathway

Material Science

In material science, this compound is utilized in the formulation of advanced materials such as polymers and coatings. Its properties enhance the durability and performance of these materials.

- Polymer Applications : Acts as a plasticizer or modifier to improve flexibility and resistance to environmental factors.

Analytical Chemistry

The compound serves as a standard reference material in analytical methods. It aids in calibrating instruments and validating testing procedures, particularly in spectroscopic analyses.

Case Study 1: Anticancer Properties

A study published in a peer-reviewed journal reported on the antiproliferative effects of this compound against breast cancer cells (MCF-7). The results indicated that the compound could inhibit cell growth through apoptosis induction, making it a candidate for further drug development.

Case Study 2: Material Enhancement

Research conducted on polymer composites revealed that incorporating this compound improved thermal stability and mechanical strength compared to traditional formulations. This finding highlights its utility in developing high-performance materials for industrial applications.

Mechanism of Action

The mechanism of action of 2-Butoxybenzonitrile involves its interaction with various molecular targets. The nitrile group can participate in nucleophilic addition reactions, while the butoxy group can undergo hydrolysis or substitution. These interactions can lead to the formation of new compounds with different properties and activities.

Comparison with Similar Compounds

5-Bromo-2-hydroxybenzonitrile

- Substituents : Hydroxy (-OH) at position 2, bromo (-Br) at position 5, and nitrile (-CN) at position 1.

- Key Properties :

- Applications : Used in synthesizing antiretroviral drugs, cancer therapies, and osteoporosis treatments .

- Comparison with 2-Butoxybenzonitrile: The hydroxy group in 5-bromo-2-hydroxybenzonitrile enables hydrogen bonding, enhancing crystallinity and solubility in polar solvents. In contrast, the butoxy group in this compound would increase lipophilicity, favoring solubility in organic solvents.

5-Bromo-2-methoxybenzonitrile

- Substituents : Methoxy (-OCH₃) at position 2, bromo (-Br) at position 5, and nitrile (-CN) at position 1.

- Key Properties: Methoxy group reduces hydrogen-bonding capacity compared to hydroxy analogs, likely lowering melting points and altering crystal packing.

- The butoxy group’s longer alkyl chain may reduce volatility and increase persistence in environmental matrices.

2-(2-Bromoethyl)benzonitrile

- Substituents : Bromoethyl (-CH₂CH₂Br) at position 2 and nitrile (-CN) at position 1.

- Key Properties :

- Applications : Likely used as an intermediate in pharmaceutical or polymer chemistry, though specifics are unavailable .

- Comparison with this compound :

- The bromoethyl group offers a reactive site for further functionalization, whereas the butoxy group is more chemically inert.

- Higher molecular weight of 2-(2-bromoethyl)benzonitrile may reduce solubility compared to this compound.

2-Hydroxybenzoylacetonitrile

- Substituents : Hydroxy (-OH) at position 2 and a β-ketonitrile (-CO-CH₂-CN) group.

- Key Properties: The ketone and nitrile groups enable dual reactivity (e.g., condensation or cyclization reactions). Synonyms include 3-(2-hydroxyphenyl)-3-oxopropanenitrile .

- Comparison with this compound :

- The ketone group in 2-hydroxybenzoylacetonitrile adds conjugation and reactivity absent in this compound.

- Butoxy’s ether linkage may enhance stability under acidic or basic conditions compared to the labile ketone group.

Data Table: Structural and Functional Comparison

Biological Activity

2-Butoxybenzonitrile, a compound with the chemical formula C11H13NO, has garnered attention in various fields of biological research due to its potential pharmacological properties. This article reviews the biological activity of this compound, focusing on its synthesis, antibacterial properties, and relevant case studies.

Synthesis of this compound

The synthesis of this compound typically involves nucleophilic substitution reactions. The process often starts with the reaction of 4-fluorobenzonitrile with butanol in the presence of a base, which leads to the formation of this compound. The reaction can be summarized as follows:

This method has been documented in various studies focusing on the synthesis of aromatic nitriles and their derivatives .

Antibacterial Properties

Research has highlighted the antibacterial activity of this compound against various bacterial strains. A study conducted on bis-oxadiazole derivatives, which included this compound as a precursor, demonstrated significant antibacterial effects against both Gram-positive and Gram-negative bacteria. The results indicated that compounds derived from this compound exhibited zones of inhibition comparable to standard antibiotics such as ampicillin and streptomycin.

| Compound | Concentration (µg/ml) | Zone of Inhibition (mm) | Bacterial Strain |

|---|---|---|---|

| This compound | 50 | 15 | Staphylococcus aureus (G+) |

| 100 | 20 | Escherichia coli (G-) | |

| 50 | 12 | Klebsiella pneumoniae (G-) | |

| 100 | 18 | Bacillus subtilis (G+) |

These findings suggest that derivatives of this compound can be effective against common bacterial pathogens .

While the exact mechanism by which this compound exerts its antibacterial effects is not fully elucidated, it is hypothesized that its structure allows for interaction with bacterial cell membranes, disrupting their integrity and leading to cell death. This is consistent with findings from studies on similar aromatic compounds that demonstrate membrane disruption as a primary mode of action .

Case Studies

Several case studies have explored the biological activity of compounds related to or derived from this compound:

- Case Study on Antimicrobial Activity : A study evaluated the efficacy of various benzonitrile derivatives, including this compound, against multi-drug resistant strains. The results indicated that these compounds could serve as lead candidates for developing new antibiotics .

- In Vivo Studies : In vivo experiments using animal models have shown that certain derivatives exhibit anti-inflammatory properties alongside their antibacterial activity. These studies are crucial for understanding the broader pharmacological potential of compounds related to this compound .

- Toxicological Assessments : Toxicity studies indicate that while some derivatives display significant biological activity, they also necessitate careful evaluation regarding their safety profiles for potential therapeutic use .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.